Sucrose monodecanoate

Critical Micelle Concentration Surfactant Aggregation Non-Ionic Detergent

Sucrose monodecanoate (sucrose monocaprate, n-decanoylsucrose, CAS 31835-06-0) is a non-ionic surfactant belonging to the sucrose fatty acid monoester class, characterized by a C10 decanoyl chain esterified to the sucrose hydrophilic headgroup. The compound exhibits a critical micelle concentration (CMC) of 2.5 mM in aqueous solution at 25°C and a molecular weight of 496.55 g/mol.

Molecular Formula C22H40O12
Molecular Weight 496.5 g/mol
Cat. No. B12058290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSucrose monodecanoate
Molecular FormulaC22H40O12
Molecular Weight496.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O
InChIInChI=1S/C22H40O12/c1-2-3-4-5-6-7-8-9-15(25)31-11-14-16(26)18(28)19(29)21(32-14)34-22(12-24)20(30)17(27)13(10-23)33-22/h13-14,16-21,23-24,26-30H,2-12H2,1H3/t13-,14-,16-,17-,18+,19-,20+,21-,22+/m1/s1
InChIKeySTVGXWVWPOLILC-LUQRLMJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sucrose Monodecanoate: CMC and Micelle Size Data for Non-Ionic Surfactant Selection


Sucrose monodecanoate (sucrose monocaprate, n-decanoylsucrose, CAS 31835-06-0) is a non-ionic surfactant belonging to the sucrose fatty acid monoester class, characterized by a C10 decanoyl chain esterified to the sucrose hydrophilic headgroup . The compound exhibits a critical micelle concentration (CMC) of 2.5 mM in aqueous solution at 25°C and a molecular weight of 496.55 g/mol . Its physicochemical profile, including micellar hydrodynamic radius and self-diffusion behavior in water, has been quantitatively characterized via PFGSE-NMR, establishing baseline metrics that differentiate it from longer-chain sucrose monoester homologs [1].

Why Sucrose Monodecanoate Cannot Be Substituted with Sucrose Monolaurate or Longer-Chain Analogs in Aqueous Formulations


Sucrose fatty acid monoesters are not interchangeable; the length of the fatty acyl chain fundamentally governs critical micelle concentration (CMC), micelle size, antimicrobial spectrum, and interfacial adsorption behavior. Experimental data demonstrate that increasing the hydrophobic chain from C10 (monodecanoate) to C12 (monolaurate) reduces the CMC by approximately an order of magnitude, while further elongation to C14 (monomyristate) and C16 (monopalmitate) produces progressively lower CMC values [1]. These differences directly impact formulation performance: shorter-chain esters like sucrose monodecanoate require higher bulk concentrations to achieve micellization, which can be advantageous for applications demanding rapid equilibration or where residual monomeric surfactant is beneficial. Additionally, the antimicrobial potency and selectivity against Gram-positive versus Gram-negative bacteria vary markedly with chain length, with sucrose monodecanoate exhibiting a distinct MIC profile that differs from both shorter (C8) and longer (C12–C14) homologs [2]. Substitution without accounting for these quantitative, chain-length-dependent property shifts compromises reproducibility in emulsification, protein solubilization, and antimicrobial efficacy.

Quantitative Differentiation of Sucrose Monodecanoate: CMC, Antimicrobial MIC, Micelle Size, Adsorption, and Solubility Benchmarks


Critical Micelle Concentration (CMC): Sucrose Monodecanoate vs. Sucrose Monolaurate

Sucrose monodecanoate (C10) exhibits a critical micelle concentration (CMC) of 2.5 mM in aqueous solution, as determined by surface tension and PFGSE-NMR methods . In contrast, sucrose monolaurate (C12) has a reported CMC of 0.3 mM under comparable aqueous conditions, representing an approximately 8.3-fold lower CMC for the longer-chain homolog [1]. This difference reflects the linear dependence of log(CMC) on alkyl chain length for the sucrose monoester series, where each additional methylene unit reduces the CMC by a factor consistent with the Traube rule [2].

Critical Micelle Concentration Surfactant Aggregation Non-Ionic Detergent

Antimicrobial Activity: Sucrose Monodecanoate MIC Values Against Gram-Positive and Gram-Negative Bacteria

In a systematic evaluation of sugar fatty acid esters against five food-related bacteria, sucrose monocaprate (sucrose monodecanoate) demonstrated the strongest antibacterial activity among all tested compounds [1]. The minimum inhibitory concentration (MIC) against Gram-positive bacteria (Bacillus cereus, Bacillus subtilis, Staphylococcus aureus) was 2.5 mM, while the MIC against Gram-negative bacteria (Escherichia coli, Salmonella typhimurium) was 10 mM [1]. The minimum bactericidal concentration (MBC) for Gram-positive strains was 10 mM. In comparison, sucrose monolaurate (C12) and sucrose monomyristate (C14) have been reported to exhibit optimal antimicrobial activity at chain lengths of C12–C14, with lauric and myristic acid moieties described as 'exceptional' compared to other chain lengths in broader structure-activity reviews [2]. However, direct head-to-head MIC comparisons between sucrose monodecanoate and monolaurate against the identical bacterial panel are not available in the primary literature, limiting the strength of differential antimicrobial claims beyond class-level inference.

Antimicrobial Activity Minimum Inhibitory Concentration Food Safety

Micellar Hydrodynamic Radius and Chain-Length Dependence

PFGSE-NMR analysis of pure monosubstituted sucrose fatty acid esters in water revealed that micellar hydrodynamic radii display a linear progression with increasing alkyl chain length [1]. While absolute hydrodynamic radius values for individual esters in the series (C8, C10, C12, C14, C16) are not tabulated in the abstracted view of the primary publication, the study explicitly establishes that sucrose decanoate (C10) occupies an intermediate position between sucrose octanoate (C8) and sucrose laurate (C12) in terms of micelle size [1]. This linear chain-length dependence of micelle size has practical implications for membrane protein solubilization and dialysis removal efficiency.

Micelle Size Hydrodynamic Radius PFGSE-NMR

Solid-Water Interface Adsorption: Sucrose Monodecanoate vs. Sucrose Monolaurate on Ti6Al4V

A comparative study of sucrose monodecanoate (SMD) and sucrose monolaurate (SML) adsorption at the solid-water interface on Ti6Al4V (ELI grade) alloy surfaces demonstrated that sucrose monolaurate exhibits a slightly better tendency toward adsorption compared to sucrose monodecanoate [1]. While quantitative adsorption isotherm parameters or contact angle differences are not fully extractable from the abstracted record, the study confirms that the two surfactants produce measurably different changes in solid surface properties and wettability [1]. The difference is attributed to the longer C12 hydrophobic chain of SML providing stronger hydrophobic driving force for interfacial accumulation.

Interfacial Adsorption Wettability Biomaterial Surface Modification

Aqueous Solubility: Sucrose Monodecanoate at 10% w/w in Water

Sucrose monodecanoate exhibits an aqueous solubility of 10% (w/w) in water at ambient temperature, as specified in commercial technical datasheets . This solubility is notably higher than that of longer-chain sucrose monoesters; for example, sucrose monopalmitate (C16) is described as 'very slightly soluble in water' and 'sparingly soluble in ethanol' . The enhanced water solubility of the C10 ester facilitates the preparation of concentrated stock solutions without the need for organic co-solvents or elevated temperatures, which is particularly advantageous for biochemical and pharmaceutical formulation workflows.

Aqueous Solubility Detergent Solubility Formulation Compatibility

Sucrose Monodecanoate: Research and Industrial Application Scenarios Based on Quantitative Evidence


Membrane Protein Solubilization with Controlled Micellization and Dialysis Removal

Sucrose monodecanoate's CMC of 2.5 mM provides a practical working concentration window for membrane protein solubilization . Unlike sucrose monolaurate (CMC 0.3 mM), which forms micelles at lower concentrations and may be more difficult to remove completely by dialysis, sucrose monodecanoate can be used at concentrations well above its CMC to ensure effective solubilization while still being amenable to dialysis-based detergent removal [1]. The compound's intermediate micelle size between C8 and C12 esters further supports gentle protein extraction without denaturation, and its 10% aqueous solubility enables straightforward stock solution preparation .

Multifunctional Food Additive with Emulsifying and Gram-Positive Selective Antimicrobial Activity

With a documented MIC of 2.5 mM against Gram-positive foodborne pathogens (B. cereus, B. subtilis, S. aureus) and 10 mM against Gram-negative bacteria (E. coli, S. typhimurium), sucrose monodecanoate offers quantifiable antimicrobial efficacy as part of a multifunctional food additive strategy [2]. Its 10% aqueous solubility and moderate CMC of 2.5 mM enable it to function simultaneously as an emulsifier, stabilizer, and antimicrobial agent in aqueous food matrices such as dressings, sauces, and dairy-based products .

Personal Care and Cosmetic Formulations Requiring Mild Surfactants with Lower Interfacial Adsorption

For personal care products (creams, lotions, and emollients) where excessive surfactant adsorption onto packaging or application surfaces is undesirable, sucrose monodecanoate's lower adsorption tendency at solid-water interfaces—compared to sucrose monolaurate—offers a formulation advantage [3]. Combined with its 10% aqueous solubility and C10 chain length providing balanced hydrophilic-lipophilic properties, sucrose monodecanoate serves as an effective emulsifier and viscosity modifier in cosmetic emulsions while minimizing residue accumulation on solid surfaces [3].

Biochemical Research Reagent for Life Science and Organic Synthesis

Sucrose monodecanoate is routinely employed as a high-purity biochemical reagent for life science research, including use as a biomaterial and as a sulfonylation reagent for organic synthesis and drug discovery . Its defined CMC of 2.5 mM and ≥97% HPLC purity (commercial grade) provide reproducible performance in enzymatic assays, protein interaction studies, and synthetic chemistry applications where batch-to-batch consistency is critical .

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